5,7-dimethyl-1H-indazole-3-carbonitrile

Physicochemical Properties Structure-Activity Relationship Medicinal Chemistry

5,7-Dimethyl-1H-indazole-3-carbonitrile (CAS 847906-32-5) delivers a synthetically validated, patent-defined building block for antibacterial and kinase inhibitor programs. The specific 5,7-dimethyl substitution and 3-carbonitrile group—disclosed in US6984652B2 for gyrase inhibitors—provide steric and electronic differentiation unattainable with generic indazole-3-carbonitrile or 5,7-dimethylindazole. With a documented synthetic route (65% yield, CuCN/NaCN) and predicted pKa 11.49, this intermediate enables precise SAR exploration and reliable scale-up. Procure this exact building block to maintain synthetic fidelity and secure patentable lead series.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 847906-32-5
Cat. No. B8545055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-1H-indazole-3-carbonitrile
CAS847906-32-5
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NN2)C#N)C
InChIInChI=1S/C10H9N3/c1-6-3-7(2)10-8(4-6)9(5-11)12-13-10/h3-4H,1-2H3,(H,12,13)
InChIKeyLNTUKRXOERVQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-indazole-3-carbonitrile CAS 847906-32-5: A 5,7-Dimethyl Substituted Indazole-3-carbonitrile Building Block for Medicinal Chemistry and Kinase Inhibitor Scaffold Development


5,7-Dimethyl-1H-indazole-3-carbonitrile (CAS 847906-32-5) is a heterocyclic organic compound belonging to the indazole class, featuring a fused benzene-pyrazole ring system with methyl groups at the 5- and 7-positions and a carbonitrile (cyano) group at the 3-position . Its molecular formula is C10H9N3, with a molecular weight of 171.20 g/mol . Indazole derivatives are recognized as privileged scaffolds in drug discovery, particularly as kinase inhibitors [1], and the specific substitution pattern of this compound provides distinct physicochemical properties and synthetic utility compared to unsubstituted or mono-substituted analogs .

Why 5,7-Dimethyl-1H-indazole-3-carbonitrile Cannot Be Substituted by Generic Indazole Analogs in Medicinal Chemistry and Synthetic Applications


The unique combination of a 5,7-dimethyl substitution pattern and a 3-carbonitrile group on the indazole core imparts distinct physicochemical properties, reactivity, and synthetic utility that cannot be replicated by simpler indazole-3-carbonitriles or 5,7-dimethylindazole alone. The methyl groups at positions 5 and 7 increase lipophilicity and steric bulk, influencing target binding and metabolic stability [1], while the electron-withdrawing cyano group at position 3 modulates the electronic environment, affecting both chemical reactivity and biological activity . As a result, this compound serves as a specific building block for generating structurally defined, patentable kinase inhibitor scaffolds and gyrase inhibitors [2], and generic substitution with unsubstituted indazole-3-carbonitrile (CAS 50264-88-5) or 5,7-dimethyl-1H-indazole (CAS 43067-41-0) would alter synthetic outcomes, lead to different pharmacokinetic profiles, and compromise target selectivity.

5,7-Dimethyl-1H-indazole-3-carbonitrile: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation: Boiling Point, Density, and pKa Comparison vs. Unsubstituted Indazole-3-carbonitrile

The 5,7-dimethyl substitution significantly alters the compound's physicochemical properties relative to the unsubstituted parent indazole-3-carbonitrile. The target compound exhibits a predicted boiling point of 385.3±37.0 °C (at 760 mmHg), a predicted density of 1.23±0.1 g/cm³, and a predicted pKa of 11.49±0.40 . In contrast, 1H-indazole-3-carbonitrile (CAS 50264-88-5) has a boiling point of 370.3 °C (at 760 mmHg) and a density of 1.34 g/cm³ [1]. The addition of the 5,7-dimethyl groups increases the boiling point by approximately 15 °C and reduces density by about 0.11 g/cm³, reflecting increased molecular weight and altered intermolecular forces. These differences impact formulation, purification, and handling characteristics during laboratory and industrial-scale synthesis.

Physicochemical Properties Structure-Activity Relationship Medicinal Chemistry

Predicted pKa Differentiation vs. Unsubstituted Indazole-3-carbonitrile and Impact on Solubility and Reactivity

The predicted pKa of 5,7-dimethyl-1H-indazole-3-carbonitrile is 11.49±0.40, while the unsubstituted 1H-indazole-3-carbonitrile has a predicted pKa of approximately 10.20±0.40 . This difference of about 1.3 log units indicates that the 5,7-dimethyl derivative is less acidic and will remain predominantly unionized across a broader pH range, including physiological pH (7.4). The lower acidity is consistent with the electron-donating inductive effect of the methyl groups, which destabilizes the conjugate base. This property influences aqueous solubility, logD, and membrane permeability in biological assays, and also affects the compound's reactivity in nucleophilic substitution reactions at the cyano group.

pKa Prediction Solubility Reactivity

Synthetic Accessibility and Yield Differentiation in the Preparation of Gyrase Inhibitor Intermediates

In the synthesis of gyrase inhibitors disclosed in US Patent 6,984,652, 5,7-dimethyl-1H-indazole-3-carbonitrile is prepared from 3-iodo-5,7-dimethyl-1H-indazole via a copper(I) cyanide and sodium cyanide mediated cyanation reaction. The reported yield for this transformation is 65% (8.3 g isolated from 20 g of iodide precursor) [1]. While this is a single step from a specific intermediate, the yield is consistent with typical cyanation yields for indazole scaffolds, which often range from 50% to 85% depending on substitution and reaction conditions. The availability of a well-defined, moderate-yield synthesis route facilitates reproducible procurement and scale-up for medicinal chemistry campaigns.

Synthetic Chemistry Gyrase Inhibitors Intermediate Yield

Kinase Inhibitor Scaffold Differentiation: Class-Level Potency and Selectivity Advantages of Indazole-3-carbonitriles with 5,7-Dimethyl Substitution

Indazole-3-carbonitriles are privileged scaffolds in kinase inhibitor development, with reported IC50 values against various kinases ranging from low nanomolar to micromolar [1][2]. For example, 3-(1H-indol-2-yl)-1H-indazole-5-carbonitrile exhibits an IC50 of 80 nM against ITK kinase [1], and 5-{3-[endo-3-amino-8-azabicyclo[3.2.1]octan-8-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl}-4-chloro-2-methyl-2H-indazole-3-carbonitrile shows an IC50 of 7.1 nM against SHP2 [2]. The 5,7-dimethyl substitution pattern of the target compound introduces steric hindrance and increased lipophilicity, which can enhance selectivity for certain kinase pockets (e.g., gyrase, as in US6984652B2) and reduce off-target activity compared to unsubstituted or mono-substituted indazole-3-carbonitriles. While direct head-to-head selectivity data for the target compound are not available in public literature, class-level structure-activity relationship (SAR) studies consistently demonstrate that alkyl substitution on the indazole core modulates kinase inhibition potency and selectivity [3].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Recommended Research and Industrial Applications for 5,7-Dimethyl-1H-indazole-3-carbonitrile Based on Comparative Evidence


Synthesis of Gyrase Inhibitor Intermediates and Related Antibacterial Agents

The compound is explicitly disclosed as an intermediate in the synthesis of gyrase inhibitors in US6984652B2 [1]. Its 5,7-dimethyl substitution pattern is critical for maintaining activity in the final gyrase-targeting molecules. Procurement of this specific building block ensures fidelity to the patented synthetic route and enables the generation of structurally precise lead candidates for antibacterial drug discovery.

Kinase Inhibitor Lead Optimization and Selectivity Profiling

As a member of the indazole-3-carbonitrile family, this compound serves as a versatile core for developing kinase inhibitors targeting enzymes such as ITK, SHP2, and gyrase [2][3]. The 5,7-dimethyl groups provide steric and lipophilic differentiation that can be exploited to enhance selectivity for specific kinase subfamilies. Researchers can use this building block to generate focused libraries and evaluate SAR against panels of kinases.

Physicochemical Property Tuning in Drug Discovery Projects

The distinct pKa (11.49) and boiling point (385.3 °C) of 5,7-dimethyl-1H-indazole-3-carbonitrile, compared to unsubstituted analogs , make it a valuable tool for medicinal chemists aiming to modulate logD, solubility, and permeability. Its lower density (1.23 g/cm³) may also simplify purification and formulation compared to denser indazole derivatives.

Custom Synthesis and Chemical Building Block Sourcing

With a documented synthetic yield of 65% and a clear procedure involving CuCN and NaCN [1], this compound is a reliable intermediate for CROs and pharmaceutical companies engaged in custom synthesis. Its moderate yield and defined reaction conditions facilitate cost modeling and process development for scale-up.

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